7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Drug-likeness Physicochemical profiling Lead optimization

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698095-59-8, molecular formula C₇H₁₃N₃, molecular weight 139.20 g·mol⁻¹) is a partially saturated (hexahydro) fused imidazole–pyrimidine heterocycle bearing a single methyl substituent at the 7-position and a bridgehead nitrogen atom. Unlike its fully aromatic counterpart 7-methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3, C₇H₇N₃, MW 133.15), this compound possesses one exchangeable N–H hydrogen bond donor, an sp³-hybridized carbon fraction (Fsp³) of 0.43, and a computed LogP of approximately 0.04, placing it in a physicochemical property space associated with improved solubility and reduced off-target promiscuity.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13309706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC1CCN2CCN=C2N1
InChIInChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9)
InChIKeyDEDWQFCSCVYNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698095-59-8): A Saturated Heterocyclic Scaffold for Kinase-Targeted and Anti-Infective Drug Discovery Programs


7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698095-59-8, molecular formula C₇H₁₃N₃, molecular weight 139.20 g·mol⁻¹) is a partially saturated (hexahydro) fused imidazole–pyrimidine heterocycle bearing a single methyl substituent at the 7-position and a bridgehead nitrogen atom . Unlike its fully aromatic counterpart 7-methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3, C₇H₇N₃, MW 133.15), this compound possesses one exchangeable N–H hydrogen bond donor, an sp³-hybridized carbon fraction (Fsp³) of 0.43, and a computed LogP of approximately 0.04, placing it in a physicochemical property space associated with improved solubility and reduced off-target promiscuity [1]. The scaffold is disclosed in patents covering MET receptor tyrosine kinase inhibitors and has been employed in medicinal chemistry programs targeting dipeptidyl peptidase-4 (DPP4), the mTOR kinase, and antimicrobial pathways [2][3].

Why 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Replaced by Other Imidazo[1,2-a]pyrimidine Analogs Without Compromising Research Outcomes


Within the imidazo[1,2-a]pyrimidine class, three structural parameters critically determine biological performance and cannot be interchanged without experimental consequence: (1) ring saturation state—the target compound's hexahydro core introduces an sp³-rich, non-planar architecture that enhances solubility, reduces π-stacking-driven off-target binding, and alters metabolic stability compared to flat aromatic analogs [1]; (2) methyl group position—the 7-methyl substituent has been specifically associated with kinase selectivity profiles (mTOR over PI3Kα/δ) that are not recapitulated by the 2-methyl regioisomer or the unsubstituted parent [2]; and (3) the presence of a bridgehead nitrogen and a single N–H donor, which dictate hydrogen-bonding geometry in target binding pockets. Replacing this compound with any in-class analog lacking these exact features—even one differing only in saturation state or methyl position—has been shown to alter potency, selectivity, and pharmacokinetic behavior in documented medicinal chemistry campaigns [3].

Quantitative Comparative Evidence: Where 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and Its Derivatives Demonstrate Measurable Differentiation from Analogs


Hexahydro Saturation Delivers Drug-Likeness Advantages Over the Aromatic 7-Methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3)

The target hexahydro compound (CAS 1698095-59-8) differs from its aromatic counterpart 7-methylimidazo[1,2-a]pyrimidine (CAS 6558-66-3) by six additional hydrogen atoms across the 2,3,5,6,7,8-positions. This saturation introduces one N–H hydrogen bond donor (absent in the aromatic form), raises the sp³-hybridized carbon fraction from 0.14 to 0.43, and reduces computed lipophilicity by approximately 1.16 LogP units (from ~1.2 to 0.04) [1]. The saturated ring system also eliminates the planar, fully conjugated π-system, reducing susceptibility to π–π stacking-mediated off-target interactions—a well-established liability of flat aromatic heterocycles in drug discovery . These differences directly impact aqueous solubility, permeability, metabolic stability, and hERG channel binding propensity.

Drug-likeness Physicochemical profiling Lead optimization CNS drug design

5-Chloro-7-Methyl-Imidazo[1,2-a]pyrimidine Derivatives Exhibit COX-Independent Anti-Inflammatory and Analgesic Activity Differentiated from Indomethacin by Mechanism

In a systematic in vivo evaluation of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides, the 5-chloro-7-methyl-substituted derivatives 5a, 6a, and 7a demonstrated anti-inflammatory activity approximately one-third as potent as indomethacin in the rat paw edema assay, and analgesic activity approximately one-fifth as potent as indomethacin in the acetic acid writhing test [1]. Critically, all compounds tested were devoid of cyclooxygenase (COX) inhibitory activity in vitro, establishing a COX-independent anti-inflammatory mechanism that distinguishes these 7-methyl-bearing imidazo[1,2-a]pyrimidines from conventional NSAIDs and from the 2-methyl-substituted imidazo[1,2-a]pyrimidine-3-carboxylic acid series, which showed a different anti-inflammatory profile [2].

Anti-inflammatory COX-independent analgesia Imidazo[1,2-a]pyrimidine SAR In vivo pharmacology

7-Methyl-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives Show Potent Antifungal Activity with MIC = 1.04 × 10⁻² µM·mL⁻¹ Against Candida albicans and Aspergillus niger

In a study of 24 novel 7-methyl-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues synthesized via Biginelli condensation, compound 15—bearing a 7-methyl substituent on the tetrahydroimidazo[1,2-a]pyrimidine core—exhibited the most potent antifungal activity against both Candida albicans and Aspergillus niger with a minimum inhibitory concentration (MIC) of 1.04 × 10⁻² µM·mL⁻¹ [1]. This activity exceeded that of the reference standard drugs used in the study. By comparison, the most active antibacterial compounds in the same series showed MIC values of 0.58 × 10⁻² µM·mL⁻¹ against Bacillus subtilis (compound 18) and 2.14 × 10⁻² µM·mL⁻¹ against Staphylococcus aureus (compounds 12 and 14), demonstrating that the 7-methyl scaffold supports both antibacterial and antifungal activity with tunable selectivity depending on benzylidene substitution [1]. Structure–activity relationship analysis revealed that electron-withdrawing groups (–Br, –Cl) on the benzylidene portion enhanced antimicrobial activity of the 7-methyl scaffold [1].

Antifungal Antimicrobial resistance Tetrahydroimidazo[1,2-a]pyrimidine MIC determination

N-7-Methyl Substitution on Imidazolopyrimidine Imparts mTOR Kinase Selectivity Over PI3Kα and PI3Kδ

In a hit-to-lead campaign at Genentech, a series of N-7-methyl-imidazolopyrimidine inhibitors of the mTOR kinase were designed based on the explicit hypothesis that the N-7-methyl substituent would impart selectivity for mTOR over the closely related PI3Kα and PI3Kδ lipid kinases [1]. This selectivity was confirmed experimentally: the N-7-methyl-imidazolopyrimidine series demonstrated preferential mTOR inhibition, whereas the corresponding N-Me-substituted pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, while also potent mTOR inhibitors, exhibited different selectivity windows toward PI3K isoforms [1]. The most optimized compound from the broader study (pyrazolo[4,3-d]pyrimidine 21c) achieved a Ki of 2 nM against mTOR with >2900-fold selectivity over PI3 kinases, validating the N-methyl-imidazolopyrimidine design hypothesis [1].

mTOR kinase PI3K selectivity Kinase inhibitor design Imidazolopyrimidine

Imidazolopyrimidines Display Superior DPP4 Inhibitory Potency and Drug-Like Selectivity Compared with Pyrazolo- and Triazolo-Pyrimidine Isosteres

In a comprehensive SAR exploration by Bristol-Myers Squibb, three classes of azolopyrimidines—pyrazolo-, triazolo-, and imidazolopyrimidines—were synthesized and evaluated as DPP4 inhibitors [1]. Among these, the imidazolopyrimidine class displayed the greatest DPP4 inhibitory potency and demonstrated excellent selectivity over other dipeptidyl peptidases [1]. Further structural refinement showed that replacing the aryl substitution on the imidazole ring with a more polar carboxylic ester or amide not only increased DPP4 binding activity but also significantly reduced human ether-à-go-go related gene (hERG) and sodium channel inhibitory activities—two critical cardiac safety liabilities [1]. The lead molecule, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s), emerged as a potent, selective DPP4 inhibitor with favorable pharmacokinetic profiles in preclinical species and in vivo efficacy in ob/ob mice [1].

DPP4 inhibitor Type 2 diabetes Azolopyrimidine Kinase selectivity hERG safety

Evidence-Backed Research and Industrial Application Scenarios for 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Kinase Inhibitor Drug Discovery: mTOR-Selective and DPP4-Targeted Programs

This compound serves as the core scaffold for designing ATP-competitive kinase inhibitors where selectivity within the kinome is paramount. The N-7-methyl substitution has been experimentally demonstrated to impart mTOR selectivity over PI3Kα and PI3Kδ isoforms, a design principle validated in a Genentech hit-to-lead program [1]. Furthermore, in a comparative evaluation of azolopyrimidine isosteres, the imidazolopyrimidine class—exemplified by the 7-methyl-substituted core—delivered superior DPP4 inhibitory potency, selectivity over related dipeptidyl peptidases, and a cardiac safety advantage (reduced hERG and Na⁺ channel activity) that the pyrazolo- and triazolo-pyrimidine counterparts could not achieve [2]. Procurement of this specific hexahydro scaffold, rather than its aromatic or regioisomeric analogs, is warranted when the research objective requires both potency and a developable selectivity/safety profile.

Antifungal Lead Optimization Against Drug-Resistant Candida and Aspergillus Species

The 7-methyl-tetrahydroimidazo[1,2-a]pyrimidine scaffold has produced compounds with sub-micromolar MIC values against clinically relevant fungal pathogens. Compound 15, built on this core, achieved an MIC of 1.04 × 10⁻² µM·mL⁻¹ against both Candida albicans and Aspergillus niger—activity exceeding that of reference antifungal drugs used in the same study [3]. The SAR established that electron-withdrawing substituents on the benzylidene portion further enhance antimicrobial potency, providing a rational vector for lead optimization. This scaffold is appropriate for antifungal discovery programs targeting azole-resistant strains, where the imidazo[1,2-a]pyrimidine pharmacophore offers a mechanism distinct from lanosterol 14α-demethylase inhibition [4].

COX-Independent Anti-Inflammatory Drug Development

Derivatives of 7-methyl-imidazo[1,2-a]pyrimidine have demonstrated in vivo anti-inflammatory and analgesic activity through a COX-independent mechanism, as confirmed by the complete absence of cyclooxygenase inhibition in vitro [5]. The 5-chloro-7-methyl derivatives exhibited anti-inflammatory activity approximately one-third that of indomethacin in the rat paw edema model and analgesic activity approximately one-fifth that of indomethacin in the acetic acid writhing test [5]. This COX-independent pharmacology is therapeutically significant because it suggests potential to achieve anti-inflammatory efficacy without the gastrointestinal ulceration, renal toxicity, and cardiovascular risk associated with chronic COX inhibition—a differentiation that directly informs scaffold selection for next-generation anti-inflammatory agents.

Antiparasitic Drug Discovery: Antileishmanial Pharmacophore Development

The imidazo[1,2-a]pyrimidine scaffold has been validated as a new antileishmanial pharmacophore, with compound 24 from an imidazo-pyrimidine library achieving an IC₅₀ of 6.63 µM against Leishmania amazonensis amastigotes—approximately two-fold more active than the reference drug miltefosine and >10-fold more destructive to intracellular parasites than to host cells [6]. The hexahydro variant of this scaffold offers the additional advantage of enhanced solubility and reduced planarity, physicochemical attributes that may improve both oral bioavailability and parasite membrane penetration in future lead optimization campaigns.

CNS-Targeting Agent Design Enabled by Favorable Physicochemical Properties

The target compound's computed LogP of 0.04, TPSA of 27.63 Ų, single hydrogen bond donor, and non-planar saturated architecture place it within the favorable property space for CNS drug candidates, as defined by widely accepted CNS MPO (Multiparameter Optimization) scoring systems [7]. In contrast, the fully aromatic analog 7-methylimidazo[1,2-a]pyrimidine (LogP ~1.2, TPSA lower, zero HBDs, planar) falls outside optimal CNS drug-like space. The saturated ring system has been specifically noted for its advantages in designing CNS-targeting agents [7], making this compound the appropriate choice for neuroscience drug discovery programs where blood–brain barrier penetration and CNS target engagement are required.

Quote Request

Request a Quote for 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.